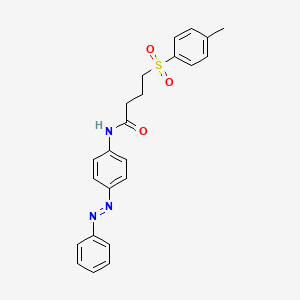
(E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide is an organic compound characterized by the presence of a phenyldiazenyl group and a tosyl group attached to a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide typically involves the following steps:
Diazotization: The starting material, aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound to form the phenyldiazenyl derivative.
Amidation: The phenyldiazenyl derivative is reacted with 4-tosylbutanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The phenyldiazenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted butanamides.
Wissenschaftliche Forschungsanwendungen
(E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide involves its interaction with specific molecular targets. The phenyldiazenyl group can undergo photoisomerization, leading to changes in the compound’s conformation and reactivity. This property is exploited in applications such as photoresponsive materials and molecular switches.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-(phenyldiazenyl)phenol: Similar in structure but lacks the tosyl and butanamide groups.
(E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide: Contains a chloro and benzamide group instead of the tosyl and butanamide groups.
(E)-4-(phenyldiazenyl)aniline: Similar in structure but lacks the tosyl and butanamide groups.
Uniqueness
(E)-N-(4-(phenyldiazenyl)phenyl)-4-tosylbutanamide is unique due to the presence of both the phenyldiazenyl and tosyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
1006765-25-8 |
|---|---|
Molekularformel |
C23H23N3O3S |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
4-(4-methylphenyl)sulfonyl-N-(4-phenyldiazenylphenyl)butanamide |
InChI |
InChI=1S/C23H23N3O3S/c1-18-9-15-22(16-10-18)30(28,29)17-5-8-23(27)24-19-11-13-21(14-12-19)26-25-20-6-3-2-4-7-20/h2-4,6-7,9-16H,5,8,17H2,1H3,(H,24,27) |
InChI-Schlüssel |
JCWPQGYBXYPNMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















